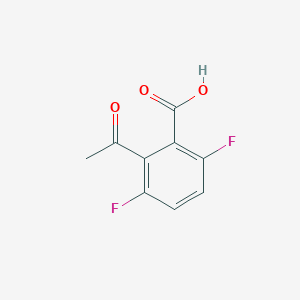

2-Acetyl-3,6-difluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-3,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-4(12)7-5(10)2-3-6(11)8(7)9(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGWIRJWNPNDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377708 | |

| Record name | 2-acetyl-3,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319457-34-6 | |

| Record name | 2-acetyl-3,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-3,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 319457-34-6

Introduction

2-Acetyl-3,6-difluorobenzoic acid is a synthetically valuable organic compound characterized by a benzoic acid core substituted with two fluorine atoms and an acetyl group.[1][2] This trifunctional scaffold makes it a significant building block in medicinal chemistry and materials science. The presence of fluorine atoms can profoundly influence the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The acetyl and carboxylic acid moieties offer versatile handles for further chemical modifications, rendering this molecule an attractive starting point for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a particular focus on its relevance in drug discovery.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively published, its key properties can be summarized from available sources and predicted based on the chemistry of analogous structures.

| Property | Value/Information | Source |

| CAS Number | 319457-34-6 | [1][2] |

| Molecular Formula | C₉H₆F₂O₃ | [1] |

| Molecular Weight | 200.14 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Boiling Point | 314.5 °C (predicted) | [1] |

| Flash Point | 144 °C (predicted) | [1] |

| pKa | 2.86 ± 0.10 (predicted) | |

| Storage | Sealed in a dry environment at 2-8°C is recommended. | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | General knowledge |

| ¹H NMR | Predicted spectrum would show signals for the aromatic protons and the methyl protons of the acetyl group. | General knowledge |

| ¹³C NMR | Predicted spectrum would show distinct signals for the aromatic carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbon. | General knowledge |

| Mass Spectrometry | Predicted m/z for [M-H]⁻: 199.02122. | [3] |

Synthesis of this compound

Proposed Synthetic Pathway: Ortho-Lithiation Approach

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[4][5][6][7] The carboxylic acid group, after deprotonation, can act as a directed metalation group (DMG), guiding the lithiation to the adjacent ortho position. In the case of a difluoro-substituted benzoic acid, the regioselectivity will be influenced by the directing effects of both the carboxylate and the fluorine atoms.

Caption: Proposed synthetic pathway for this compound via ortho-lithiation.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of the Carboxylic Acid

-

To a solution of 2,5-difluorobenzoic acid in an anhydrous aprotic solvent (e.g., THF), add a suitable protecting group precursor (e.g., a silylating agent like BSTFA).

-

Stir the reaction mixture at room temperature until the protection is complete, as monitored by TLC or GC-MS.

-

Remove the solvent under reduced pressure to obtain the protected 2,5-difluorobenzoic acid, which can be used in the next step without further purification.

Causality: Protection of the acidic proton of the carboxylic acid is crucial to prevent it from reacting with the organolithium base in the subsequent step.

Step 2: Directed Ortho-Lithiation

-

Dissolve the protected 2,5-difluorobenzoic acid in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) with N,N,N',N'-tetramethylethylenediamine (TMEDA), to the cooled solution.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the complete formation of the ortho-lithiated species.

Causality: The ortho-directing effect of the protected carboxylate and the fluorine atom at the 2-position will favor lithiation at the 6-position.

Step 3: Acetylation

-

To the solution of the lithiated intermediate at -78 °C, slowly add an acetylating agent such as acetyl chloride or acetic anhydride.

-

Allow the reaction to proceed at -78 °C for a period and then gradually warm to room temperature.

Causality: The highly nucleophilic carbon of the lithiated intermediate will attack the electrophilic carbonyl carbon of the acetylating agent.

Step 4: Deprotection and Workup

-

Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Self-Validation: The success of each step can be monitored by standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy of the intermediates and the final product.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by the interplay of its three functional groups and their electronic effects on the aromatic ring.

Caption: Key reactive sites of this compound.

-

Carboxylic Acid Group: This group is acidic and will readily undergo deprotonation in the presence of a base. It can be converted into esters, amides, or acid halides using standard synthetic methods.

-

Acetyl Group: The carbonyl group of the acetyl moiety is electrophilic and susceptible to nucleophilic attack. It can participate in reactions such as reduction to an alcohol, conversion to an oxime, or be used in condensation reactions like the aldol or Knoevenagel condensations.

-

Aromatic Ring: The aromatic ring is substituted with two electron-withdrawing fluorine atoms, an electron-withdrawing acetyl group, and an electron-withdrawing carboxylic acid group. This makes the ring generally deactivated towards electrophilic aromatic substitution. The directing effects of these substituents will dictate the regioselectivity of any further substitution reactions.

Applications in Drug Discovery and Development

Fluorinated building blocks are of paramount importance in modern drug discovery. The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and membrane permeability. This compound, with its versatile functional groups, is a valuable scaffold for the synthesis of novel bioactive compounds.

-

As a Synthetic Intermediate: This molecule can serve as a starting material for the synthesis of a wide range of more complex molecules. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, while the acetyl group can be elaborated to introduce further diversity.

-

In Fragment-Based Drug Discovery (FBDD): With a molecular weight of 200.14 g/mol , this compound fits the profile of a molecular fragment. FBDD is a powerful technique where small, low-affinity molecules (fragments) are screened against a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound. The fluorinated phenyl ring of this molecule can engage in favorable interactions with protein binding pockets, and the acetyl and carboxylic acid groups provide vectors for synthetic elaboration.

Safety and Handling

This compound is classified as an irritant.[8] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While detailed experimental data on this specific compound is somewhat limited in the public domain, its synthesis, reactivity, and potential applications can be reliably inferred from the well-established principles of organic chemistry and the known behavior of analogous fluorinated aromatic compounds. Its utility as a synthetic intermediate and a potential fragment in FBDD underscores its importance for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar. Retrieved from [Link]

-

Mortier, J., Bennetau, B., Moyroud, J., & Guesnet, J.-L. (2025, October 25). Directed lithiation of unprotected benzoic acids. ResearchGate. Retrieved from [Link]

-

Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6F2O3). Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C9H6F2O3) [pubchemlite.lcsb.uni.lu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3,6-difluorobenzoic acid (CAS No. 319457-34-6) is a synthetically valuable organic compound that stands at the intersection of several key areas in modern chemical research.[1][2] As a trifunctional molecule, it incorporates a carboxylic acid, a ketone, and a difluorinated aromatic ring. This unique combination of functional groups makes it a highly versatile building block, particularly in the fields of medicinal chemistry and materials science.[3]

The strategic placement of two fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties, acidity, and metabolic stability. Fluorination is a widely employed strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties, such as bioavailability and binding affinity.[4] The ortho-acetyl and carboxylic acid groups provide reactive handles for a diverse array of chemical transformations, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physicochemical properties, reactivity, synthesis, and analytical characterization of this compound, offering a technical resource for its application in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The data is compiled from chemical supplier safety data sheets and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 319457-34-6 | [1][5] |

| Molecular Formula | C₉H₆F₂O₃ | [1][5] |

| Molecular Weight | 200.14 g/mol | [3][5] |

| Appearance | Solid | [6] |

| Melting Point | 83 - 88 °C | [6] |

| Boiling Point | 314.5 °C | [3] |

| Flash Point | 144 °C | [3] |

| pKa (Predicted) | 2.86 ± 0.10 | [7] |

| XlogP (Predicted) | 1.3 | [8] |

| Storage | Store at 2-8°C, sealed in dry conditions under inert gas. Hygroscopic. | [6][7] |

Solubility Profile: While quantitative solubility data is not extensively published, the molecule's structure suggests it will be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, owing to the hydrogen-bonding capability of the carboxylic acid group. Its solubility in nonpolar solvents like hexane is expected to be low. Solubility in water is likely to be limited but will increase significantly in basic aqueous solutions due to the formation of the carboxylate salt.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the aryl ketone, and the electron-deficient difluorinated aromatic ring.

Acidity: The carboxylic acid moiety is the most prominent acidic site. The predicted pKa of 2.86 suggests it is a relatively strong organic acid.[7] This enhanced acidity, compared to benzoic acid (pKa ≈ 4.2), is a direct consequence of the powerful electron-withdrawing inductive effects of the two ortho and meta fluorine atoms and the ortho acetyl group. These groups stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge.

Reactivity of Functional Groups: The molecule offers three distinct sites for chemical modification:

-

Carboxylic Acid: Can undergo standard transformations such as esterification (with alcohols under acidic catalysis), amide bond formation (via activation with coupling agents like DCC or conversion to an acyl chloride), and reduction to a primary alcohol (using strong reducing agents like LiAlH₄).

-

Ketone: The acetyl group can be reduced to a secondary alcohol (e.g., with NaBH₄), undergo nucleophilic addition reactions, or participate in condensation reactions at the alpha-carbon.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (two fluorine atoms and the acetyl group). Conversely, it is activated for nucleophilic aromatic substitution, particularly at positions activated by the fluorine atoms. Directed ortho-metalation could also be a viable strategy for further functionalization.[9][10]

Caption: Potential reaction pathways for this compound.

Synthesis and Purification

The hydrolysis of nitriles to carboxylic acids is a standard transformation, often carried out under strong acidic or basic conditions.[1][2] The following protocol is an illustrative example for the final hydrolysis step.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. scbt.com [scbt.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Page loading... [guidechem.com]

- 8. PubChemLite - this compound (C9H6F2O3) [pubchemlite.lcsb.uni.lu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

"2-Acetyl-3,6-difluorobenzoic acid" molecular structure

An In-Depth Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid: Structure, Synthesis, and Applications

Introduction

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, an acetyl group, and two fluorine atoms on a benzene ring. This unique combination of functional groups makes it a molecule of significant interest in synthetic organic chemistry and drug discovery. The presence of fluorine is particularly notable, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It delves into the molecular structure, physicochemical properties, plausible synthetic routes, potential applications, and safe handling protocols for this compound, grounding all information in established scientific principles and available data.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is unambiguously identified by a set of unique chemical identifiers.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 319457-34-6 | [1][2][3][4] |

| Molecular Formula | C₉H₆F₂O₃ | [1][2][3][4] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1C(=O)O)F)F | [3][4][5] |

| InChI | InChI=1S/C9H6F2O3/c1-4(12)7-5(10)2-3-6(11)8(7)9(13)14/h2-3H,1H3,(H,13,14) | [4][5] |

| InChIKey | IHGWIRJWNPNDTJ-UHFFFAOYSA-N |[4][5] |

The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and interactions. Its key physicochemical properties, derived from both experimental data and computational predictions, are summarized below.

Table 2: Physicochemical and Predicted Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.14 g/mol | [2][3] |

| Boiling Point | 314.5 °C | [3] |

| Flash Point | 144 °C | [3] |

| pKa (Predicted) | 2.86 ± 0.10 | [4] |

| XLogP (Predicted) | 1.3 | [5] |

| Storage Temperature | 2-8°C, sealed in dry conditions |[4] |

Part 2: Proposed Synthesis and Mechanistic Rationale

The core challenge is the sequential and correctly positioned introduction of the acetyl and carboxyl groups. A directed ortho-metalation (DoM) strategy is a powerful tool for this type of functionalization.

Caption: Proposed synthetic workflow using a dual directed ortho-metalation strategy.

Experimental Protocol (Hypothetical)

This protocol is a conceptual blueprint. Researchers must perform their own risk assessments and optimization.

-

Synthesis of 1-(2,5-Difluorophenyl)ethanone (Intermediate 2):

-

Causality: The first lithiation is directed by one of the fluorine atoms. N,N-Dimethylacetamide serves as a mild and efficient acetylating agent for the organolithium intermediate.

-

Procedure:

-

Dissolve 1,4-difluorobenzene in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -78 °C.

-

Slowly add one equivalent of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Stir for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Add 1.1 equivalents of N,N-dimethylacetamide dropwise to the solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Purify via column chromatography to yield 1-(2,5-difluorophenyl)ethanone.

-

-

-

Synthesis of this compound (Final Product):

-

Causality: The second lithiation is directed by the newly introduced acetyl group, which is a stronger directing group than fluorine in this context. The lithiation occurs at the position ortho to the acetyl group. Carboxylation is achieved by quenching the new organolithium species with solid carbon dioxide (dry ice).

-

Procedure:

-

Dissolve the purified 1-(2,5-difluorophenyl)ethanone in anhydrous THF under Argon and cool to -78 °C.

-

Slowly add 2.2 equivalents of LDA. The first equivalent deprotonates the methyl group of the acetyl to form an enolate, and the second equivalent performs the desired ortho-lithiation.

-

Stir the resulting dark solution at -78 °C for 2-3 hours.

-

Carefully add an excess of crushed dry ice to the reaction vessel.

-

Allow the mixture to slowly warm to room temperature.

-

Acidify the mixture with 1M HCl to protonate the carboxylate.

-

Extract the final product with ethyl acetate and purify by recrystallization or column chromatography.

-

-

Part 3: Applications and Research Context

This compound is primarily recognized as a valuable chemical building block for the synthesis of more complex molecules.[3] Its utility stems from the versatile reactivity of its three functional groups.

-

As a Synthetic Intermediate: It is a key precursor for creating diverse compounds with potential biological and pharmaceutical relevance.[3] The carboxylic acid can be converted into esters, amides, or other derivatives, while the ketone can undergo reactions like reduction, oxidation, or condensation.

-

In Medicinal Chemistry: Fluorinated benzoic acids are a well-established scaffold in drug design. For instance, related structures like 2,6-difluorobenzoic acid have been used in the synthesis of PET imaging agents for cancer detection.[6] Furthermore, derivatives of difluorobenzoic acids, such as hydrazones, have been investigated for their potential as antibacterial agents.[7][8] The title compound is therefore a promising starting point for developing novel therapeutics.

-

In Proteomics Research: The compound is marketed as a biochemical for proteomics research, suggesting its potential use in developing chemical probes or modifying proteins for analytical purposes.[2]

-

Antimicrobial Potential: Some sources indicate that the compound itself has shown antimicrobial properties, though specific data is not widely published.[3]

Caption: Logical relationship between the compound's functional groups and its applications.

Part 4: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data sheets (SDS) provide a clear profile of its hazards.[1][4]

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1][4] |

Standard Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that emergency eye wash stations and safety showers are readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, mist, or spray.[1] Wash hands thoroughly after handling.[1]

-

Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area. The compound is noted as hygroscopic; therefore, storage under an inert gas is recommended to prevent degradation from moisture.[1]

Conclusion

This compound represents a highly functionalized and valuable molecule for chemical research. Its structural features, particularly the strategic placement of fluorine atoms, make it an attractive building block for the development of novel pharmaceuticals and advanced materials. While its synthesis requires careful application of modern organic chemistry techniques like directed metalation, the potential for creating diverse and high-value derivatives is significant. Adherence to strict safety protocols is mandatory for its handling and storage. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this promising compound into their scientific endeavors.

References

-

PubChemLite. This compound (C9H6F2O3). [Link]

-

Al-Dajani, M. T. M., et al. 2,6-Difluorobenzoic acid. ResearchGate. [Link]

-

Li, Y., et al. An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. [Link]

-

PubChem. 2,6-Difluorobenzoic acid. [Link]

-

Narisetty, R., et al. Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. ResearchGate. [Link]

-

Bentham Science. Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - this compound (C9H6F2O3) [pubchemlite.lcsb.uni.lu]

- 6. 2,6-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

Spectroscopic Characterization of 2-Acetyl-3,6-difluorobenzoic acid: A Technical Guide

Introduction

2-Acetyl-3,6-difluorobenzoic acid (C₉H₆F₂O₃, M.W.: 200.14 g/mol ) is a substituted aromatic carboxylic acid of interest in synthetic chemistry as a building block for more complex molecules. The precise arrangement of its functional groups—a carboxylic acid, an acetyl group, and two fluorine atoms on the benzene ring—creates a unique electronic and structural environment. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the analytical techniques used to elucidate and verify the structure of this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Highlights

The molecular architecture dictates the spectroscopic output. The electron-withdrawing nature of the two fluorine atoms, the acetyl group, and the carboxylic acid will significantly influence the electron density distribution around the aromatic ring, which is a key factor in determining the chemical shifts in NMR spectroscopy. The carbonyl groups (C=O) of both the acetyl and carboxylic acid functions, along with the C-F bonds, are expected to produce strong, characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show three distinct signals: one for the methyl protons, one for the two aromatic protons, and a broad signal for the acidic proton of the carboxylic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange with trace water. |

| ~7.2 - 7.5 | Multiplet | 1H | Ar-H | This signal corresponds to the proton at the C5 position. It is expected to be a triplet of doublets due to coupling with the adjacent proton (H4) and the two fluorine atoms. |

| ~7.0 - 7.2 | Multiplet | 1H | Ar-H | This signal corresponds to the proton at the C4 position. It is expected to be a triplet of doublets due to coupling with the adjacent proton (H5) and the fluorine atom at C3. |

| ~2.6 | Singlet | 3H | -COCH₃ | The methyl protons of the acetyl group are adjacent to a carbonyl and are expected to appear as a sharp singlet in this region. |

Causality of Predictions: The chemical shifts of the aromatic protons are influenced by the surrounding electron-withdrawing groups (-COOH, -F, -COCH₃), which deshield the protons, shifting them downfield.[1] The fluorine atoms will cause splitting of the adjacent proton signals (H-F coupling).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display 9 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | -C OCH₃ | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |

| ~168 | -C OOH | The carbonyl carbon of the carboxylic acid is also strongly deshielded. |

| ~160 (d) | C-F (C3/C6) | Carbons directly attached to the highly electronegative fluorine atoms are deshielded and split into doublets. |

| ~140 (d) | C-F (C3/C6) | The second carbon attached to fluorine. |

| ~135 | C-COCH₃ (C1) | Quaternary aromatic carbon attached to the acetyl group. |

| ~125 | C-H (C5) | Aromatic methine carbon. |

| ~120 | C-H (C4) | Aromatic methine carbon. |

| ~115 | C-COOH (C2) | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~30 | -COC H₃ | The methyl carbon of the acetyl group appears in the aliphatic region. |

Causality of Predictions: The presence of electronegative oxygen and fluorine atoms causes a significant downfield shift for the carbons they are attached to.[1] The magnitude of the ¹J(C,F) coupling constant is typically large, around 240-260 Hz.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound.[2]

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[2]

-

-

Instrument Calibration:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range (e.g., 0-15 ppm).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, typically over 30-60 minutes.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands (ATR-FTIR)

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong | C=O stretch | Ketone (Acetyl group) |

| ~1690 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Carboxylic Acid |

| ~1100 | Strong | C-F stretch | Aryl-Fluoride |

Causality of Predictions: The spectrum is expected to be dominated by two strong carbonyl (C=O) absorptions from the acetyl and carboxylic acid groups.[4][5] The O-H stretch of the carboxylic acid will be a very broad band due to extensive hydrogen bonding.[4][5] The C-F bonds will give rise to strong absorptions in the fingerprint region. Data from 2-acetylbenzoic acid[6][7] and 2,6-difluorobenzoic acid[8][9] support these predicted peak locations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a rapid and convenient method for analyzing solid powder samples directly.[10][11]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, which typically keeps the molecule intact.[13]

Predicted Mass Spectrum Data (ESI)

| Ionization Mode | Predicted m/z | Ion Species | Rationale |

| Negative | 199.0208 | [M-H]⁻ | In negative ion mode, the acidic proton of the carboxylic acid is easily lost, resulting in the deprotonated molecule. This is often the base peak. |

| Positive | 201.0362 | [M+H]⁺ | In positive ion mode, protonation can occur, likely on one of the carbonyl oxygens. |

| Positive | 223.0182 | [M+Na]⁺ | Adduct formation with sodium ions, often present as trace impurities in solvents or on glassware, is very common in ESI-MS.[14] |

Note: The exact mass values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the experimental mass to the calculated mass with high precision (typically < 5 ppm error).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]

-

Perform a serial dilution to create a final analysis solution of ~1-10 µg/mL. The final solvent should be compatible with ESI, typically a mixture of methanol, acetonitrile, and/or water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.[14][15]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known calibration standard.

-

Set the ESI source parameters (e.g., capillary voltage, drying gas flow, temperature) to optimal values for the analyte. A typical voltage is 3-5 kV.[13]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).[13]

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M-H]⁻, [M+H]⁺) and common adducts ([M+Na]⁺, [M+K]⁺).

-

For HRMS data, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

-

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all methods. The workflow illustrates this integrated approach.

Caption: Workflow for the integrated spectroscopic analysis.

Conclusion

By synthesizing the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a consistent and unambiguous structural assignment for this compound can be achieved. The NMR data elucidates the precise carbon-hydrogen framework and the connectivity of the substituents. The IR spectrum confirms the presence of the key carboxylic acid, ketone, and aryl-fluoride functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition. This multi-technique, self-validating approach provides the high degree of confidence required for chemical characterization in research and drug development.

References

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. [Link]

-

IR Tables. University of California, Santa Cruz, Department of Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups. Moraine Valley Community College. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics. [Link]

-

Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

2-Acetylbenzoic acid. NIST Chemistry WebBook. [Link]

-

2-Acetylbenzoic acid Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Table of Characteristic IR Absorptions. University of Chemical Technology, Prague. [Link]

-

Proton Chemical Shifts in NMR. Part 16. Modgraph Consultants. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]

-

2,6-Difluorobenzoic acid - Optional[FTIR]. SpectraBase. [Link]

-

2,6-Difluorobenzoic acid. PubChem. [Link]

-

NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

-

NMR spectroscopy of small molecules in solution. The Royal Society of Chemistry. [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph Consultants. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Powder Samples. Shimadzu. [Link]

-

NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

-

2-Acetylbenzoic acid. NIST Chemistry WebBook. [Link]

-

2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester - Optional[13C NMR]. SpectraBase. [Link]

-

2,6-Difluorobenzoic acid Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

NMR Guidelines for ACS Journals. American Chemical Society. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

ATR FTIR Basics. Bruker. [Link]

-

What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange. [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health. [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]

-

EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY. Canadian Journal of Chemistry. [Link]

-

Quantitative NMR Spectroscopy. University of California, Berkeley. [Link]

-

2,6-Difluorobenzoic acid. NIST Chemistry WebBook. [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem 204, Fall 2013. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Acetylbenzoic acid [webbook.nist.gov]

- 7. 2-Acetylbenzoic acid(577-56-0) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. mt.com [mt.com]

- 12. jascoinc.com [jascoinc.com]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of therapeutic candidates. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Acetyl-3,6-difluorobenzoic acid emerges as a valuable building block in this context, offering a unique combination of functional groups that make it a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its commercial availability, synthesis, physicochemical properties, and key applications, with a focus on its role in the development of novel therapeutics.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in research quantities, with the potential for bulk synthesis upon request.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Biosynth | 319457-34-6 | C₉H₆F₂O₃ | 200.14 g/mol | Also known by the product code FA66250.[1] |

| Guidechem | 319457-34-6 | C₉H₆F₂O₃ | 200.141 g/mol | Lists multiple suppliers. |

| Echemi | 319457-34-6 | C₉H₆F₂O₃ | 200.14 g/mol | Provides a platform to connect with various manufacturers. |

| ChemicalBook | 319457-34-6 | C₉H₆F₂O₃ | 200.14 g/mol | Lists various related fluorinated benzoic acid derivatives. |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source |

| Melting Point | 83 - 88 °C | Synquest Labs |

| Boiling Point | 314.5 °C | Biosynth[1] |

| pKa (Predicted) | 2.86 ± 0.10 | Guidechem |

| Flash Point | 144 °C | Biosynth[1] |

| Storage | Store at 10°C - 25°C in a dry, well-ventilated place. | Biosynth[1] |

Safety Information:

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Plausible Approach

A potential synthetic pathway is the Friedel-Crafts acylation of 1,4-difluorobenzene . However, the directing effects of the fluorine atoms would likely lead to a mixture of products. A more regioselective approach would be the directed ortho-metalation of a protected 3,6-difluorobenzoic acid, followed by quenching with an acetylating agent.

Below is a generalized, conceptual workflow for the synthesis of this compound.

Caption: Plausible synthetic workflow for this compound.

Application in Pharmaceutical Synthesis: The Ugi Reaction

A significant application of this compound is in the synthesis of complex heterocyclic structures, particularly isoindoline derivatives, which have shown potential as therapeutic agents for conditions such as cardiac arrhythmias. A key reaction in this context is the Ugi four-component reaction .

The Ugi reaction is a powerful tool in medicinal chemistry for rapidly generating molecular diversity. It involves the condensation of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. In the case of this compound, the keto-acid functionality allows it to participate in this multicomponent reaction to generate complex isoindolinone scaffolds.

Experimental Protocol: Synthesis of an Isoindoline Derivative via the Ugi Reaction

The following protocol is adapted from the patent literature and describes the use of this compound in a key step for the synthesis of a potential antiarrhythmic agent.

Step 1: Imine Formation

-

Dissolve this compound (0.24 mmol, 50 mg) in methanol (1 ml).

-

Add (biphenyl-2-ylmethyl)amine (0.24 mmol, 46 mg) to the solution.

-

Stir the mixture at 50°C overnight to facilitate the formation of the imine intermediate.

Step 2: Ugi Reaction

-

To the reaction mixture containing the imine, add tert-butyl isocyanide (0.24 mmol, 21 mg) dissolved in acetonitrile.

-

Continue stirring the reaction at 50°C for 170 hours.

-

The product is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash with ethyl acetate to yield the desired 2-(biphenyl-2-ylmethyl)-N-(tert-butyl)-4,7-difluoro-1-methyl-3-oxoisoindoline-1-carboxamide.

Caption: Workflow for the Ugi four-component reaction.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of complex pharmaceutical intermediates. Its difluorinated aromatic core and dual keto-acid functionality make it particularly well-suited for multicomponent reactions like the Ugi reaction, enabling the efficient construction of diverse molecular libraries for drug discovery. The plausible synthetic routes, based on well-established methodologies like directed ortho-metalation, suggest that this compound can be readily prepared for larger-scale applications. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of versatile building blocks like this compound in the drug development pipeline is set to increase.

References

- AstraZeneca AB. (2008). Isoindoline derivatives for the treatment of arrhythmias. WO2008008022A1.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

Sources

2-Acetyl-3,6-difluorobenzoic Acid: A Versatile Synthon for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Acetyl-3,6-difluorobenzoic acid (CAS No. 319457-34-6) is a uniquely functionalized aromatic compound poised for significant applications in organic synthesis.[1][2] Its structure, featuring a difluorinated phenyl ring substituted with strategically positioned acetyl and carboxylic acid groups, presents a powerful toolkit for constructing complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the carbonyl groups modulates the reactivity of the entire molecule, offering pathways for selective transformations. This guide provides an in-depth analysis of the potential applications of this building block, focusing on its utility in the synthesis of novel heterocyclic systems, its role as a precursor in cross-coupling reactions, and its value as a scaffold in medicinal chemistry programs. We will explore the causality behind synthetic strategies and provide validated, step-by-step protocols for key transformations, establishing a framework for its practical implementation in the laboratory.

Structural Features and Physicochemical Profile

The synthetic utility of this compound stems from the interplay of its three key functional components: the carboxylic acid, the acetyl group, and the difluorinated aromatic core. The fluorine atoms at positions 3 and 6 exert strong inductive effects, increasing the acidity of the carboxylic acid (predicted pKa ≈ 2.86) and influencing the electrophilicity of the ring and the acetyl carbonyl.[3] This substitution pattern creates a unique electronic environment that can be exploited for selective chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 319457-34-6 | [1][2][3] |

| Molecular Formula | C₉H₆F₂O₃ | [1][3] |

| Molecular Weight | 200.14 g/mol | [3] |

| Predicted pKa | 2.86 ± 0.10 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

The ortho-relationship between the acetyl and carboxylic acid groups is particularly significant, predisposing the molecule to cyclocondensation reactions for the efficient assembly of fused heterocyclic systems.

Application in the Synthesis of Fused Heterocyclic Scaffolds

The 1,2-dicarbonyl-like arrangement of this compound makes it an ideal precursor for a variety of condensation reactions to form fused heterocycles, which are privileged structures in medicinal chemistry.[4]

Synthesis of Fluorinated Quinolones

Quinolone and fluoroquinolone motifs are cornerstones of antibacterial drug discovery. The reaction of this compound with substituted anilines, typically under acidic conditions, can proceed via a Friedländer-type annulation to construct the core quinolone scaffold.

Causality of Experimental Design: The reaction is catalyzed by acid, which protonates the acetyl carbonyl, increasing its electrophilicity for the initial nucleophilic attack by the aniline. Subsequent dehydration and intramolecular cyclization involving the carboxylic acid (which may require activation or high temperatures to form an acyl intermediate) leads to the final fused system. The choice of a high-boiling point solvent and a dehydrating agent is critical for driving the reaction to completion.

Caption: Workflow for Friedländer-type synthesis of quinolones.

Experimental Protocol: Synthesis of a Dihydroxy-difluoro-methyl-quinolone Derivative

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine this compound (1.0 eq) and a substituted aniline (e.g., 4-aminophenol, 1.1 eq).

-

Solvent and Catalyst Addition: Add polyphosphoric acid (PPA) (10x by weight) as both the solvent and catalyst.

-

Reaction Execution: Heat the mixture to 180°C under a nitrogen atmosphere with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to approximately 80°C and pour it carefully onto crushed ice with stirring.

-

Isolation: Neutralize the resulting aqueous solution with a saturated sodium hydroxide solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure quinolone derivative.

Synthesis of Phthalazinone Derivatives

Reacting this compound with hydrazine or its derivatives provides a direct route to phthalazinone-type structures. These scaffolds are of interest for their potential as PARP inhibitors and kinase modulators in cancer therapy.

Mechanism Insight: The reaction proceeds via a double condensation. The more nucleophilic hydrazine nitrogen initially attacks one carbonyl group (likely the more electrophilic acetyl ketone), followed by an intramolecular cyclization and dehydration involving the second nitrogen and the carboxylic acid group to form the stable, six-membered heterocyclic ring.

A Platform for Cross-Coupling Strategies

While the fluorine atoms are generally not susceptible to direct cross-coupling, the acetyl and carboxylic acid functional groups serve as versatile handles to prepare the molecule for advanced C-C and C-N bond-forming reactions.[5][6]

Precursor for Suzuki-Miyaura Coupling

The carboxylic acid can be transformed into a more suitable leaving group for palladium-catalyzed cross-coupling, such as a halide or triflate. A common and reliable pathway involves reduction to a benzyl alcohol, followed by conversion to a benzyl bromide.

Caption: Logical pathway for converting the carboxylic acid to a Suzuki coupling precursor.

Experimental Protocol: Two-Step Synthesis of a Benzyl Bromide Precursor

Step 1: Reduction of the Carboxylic Acid

-

Setup: To a flame-dried flask under nitrogen, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reducing Agent: Add borane-THF complex (BH₃•THF, 1.0 M solution in THF, ~2.5 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C, followed by 1 M HCl.

-

Extraction & Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude benzyl alcohol by column chromatography.

Step 2: Bromination of the Benzyl Alcohol

-

Setup: Dissolve the purified benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under nitrogen.

-

Cooling: Cool the solution to 0°C.

-

Reagent: Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Work-up: Carefully pour the reaction mixture into ice-water and extract with DCM. Wash the organic phase with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzyl bromide, which can often be used in the subsequent Suzuki-Miyaura coupling step without further purification.[7]

Scaffold for Medicinal Chemistry and Drug Discovery

Fluorinated organic molecules are of paramount importance in modern drug development. The inclusion of fluorine can enhance metabolic stability, improve binding affinity (through fluorine-protein interactions), and modulate pKa and lipophilicity.[8] this compound is an excellent starting point for building libraries of potential therapeutic agents.

-

Amide Library Synthesis: The carboxylic acid is a prime handle for creating diverse amide libraries via standard coupling reagents (e.g., HATU, EDC/HOBt). This allows for the exploration of interactions with biological targets.

-

Acetyl Group Derivatization: The acetyl group can be readily modified. For example, it can be reduced to a secondary alcohol, which introduces a new chiral center and a hydrogen bond donor. It can also be converted to an oxime or other derivatives to probe different binding pockets.

-

Antimicrobial Potential: The compound itself has been reported to have antimicrobial properties, suggesting that its core structure could serve as a valuable hit for developing new anti-infective agents.[9]

Caption: Diversification points on the core scaffold for medicinal chemistry.

Conclusion

As a commercially available and highly functionalized building block, this compound represents a molecule of significant untapped potential. Its intrinsic electronic properties and the orthogonal reactivity of its functional groups provide a robust platform for synthetic innovation. The strategies outlined in this guide—from the construction of complex heterocyclic systems to its use as a modifiable scaffold for cross-coupling and drug discovery—demonstrate its versatility. For researchers and drug development professionals, this compound is not merely a reagent but a strategic tool for accelerating the discovery of novel chemical entities with diverse applications.

References

-

2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS . ZORA (Zurich Open Repository and Archive). [Link]

-

An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . ResearchGate. [Link]

-

2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem . National Center for Biotechnology Information. [Link]

-

2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents . MDPI. [Link]

-

(PDF) 2,6-Difluorobenzoic acid . ResearchGate. [Link]

-

Building Blocks and COFs Formed in Concert—Three‐Component Synthesis of Pyrene‐Fused Azaacene Covalent Organic Framework in the Bulk and as Films . National Center for Biotechnology Information. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . National Center for Biotechnology Information. [Link]

-

SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS . TSI Journals. [Link]

-

N-Acetyl Diazocine Derivatives via Cross-Coupling - Beilstein Archives . Beilstein Archives. [Link]

-

Synthesis of heterocycles based on arylation products of unsaturated compounds: XVII. Arylation of 2-acetylfuran and synthesis of 3-R-6-(5-aryl-2-furyl)-7H-[9][10][11]triazolo[3,4-b][8][9][11]thiadiazines . ResearchGate. [Link]

-

Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction . Beilstein Journals. [Link]

-

3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis . ACG Publications. [Link]

-

(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . ResearchGate. [Link]

-

Synthesis of N -acetyl diazocine derivatives via cross-coupling reaction . ResearchGate. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. DSpace-CRIS [zora.uzh.ch]

- 9. biosynth.com [biosynth.com]

- 10. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

antimicrobial properties of "2-Acetyl-3,6-difluorobenzoic acid".

An In-depth Technical Guide to the Antimicrobial Potential of 2-Acetyl-3,6-difluorobenzoic acid

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with therapeutic potential. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized as preservatives in various industries. The strategic incorporation of halogen atoms, particularly fluorine, into organic molecules is a well-established method in medicinal chemistry to enhance pharmacological activity. This guide provides a comprehensive technical overview of the anticipated antimicrobial properties of this compound. While direct experimental data on this specific molecule is nascent, this document synthesizes existing knowledge on fluorinated benzoic acid derivatives to postulate its mechanism of action, structure-activity relationships, and a detailed framework for its scientific evaluation. This paper is intended for researchers, scientists, and drug development professionals dedicated to the discovery of new antimicrobial agents.

Introduction: The Promise of Fluorinated Benzoic Acids

Benzoic acid and its derivatives possess a long history of use as antimicrobial agents, primarily in food preservation.[1] Their efficacy is generally attributed to their ability to disrupt cellular homeostasis in microorganisms.[1] The lipophilicity of the benzoic acid structure allows it to penetrate microbial cell membranes. Once inside the cytoplasm, the acidic proton can be released, leading to intracellular acidification that can inhibit metabolic enzymes and disrupt cellular transport processes.

The field of medicinal chemistry has demonstrated that the addition of fluorine atoms to a pharmacophore can significantly enhance its biological activity.[2] This is due to fluorine's high electronegativity, small atomic radius, and its ability to form strong bonds with carbon. These properties can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] In the context of benzoic acid derivatives, fluorination has been shown to modulate antimicrobial potency.[3][4]

This compound is a synthetic organic compound that combines the foundational benzoic acid scaffold with two fluorine atoms and an acetyl group.[5][6][7] While specific studies on its antimicrobial action are not yet prevalent in public literature, its structural features suggest it is a promising candidate for investigation. This guide will therefore extrapolate from related compounds to build a scientific case for its potential and provide the experimental blueprints to validate it.

Postulated Mechanism of Action

Based on the known activities of related phenolic and fluorinated aromatic compounds, the antimicrobial action of this compound is likely multifactorial. The primary mechanisms can be hypothesized as follows:

2.1. Disruption of Bacterial Cell Membrane Integrity

Similar to other lipophilic acids, this compound is expected to interfere with the structural and functional integrity of the bacterial cell membrane.[1][8] The difluoro-substitution enhances lipophilicity, facilitating easier passage into the lipid bilayer of the bacterial membrane. This intercalation can lead to a loss of membrane potential, leakage of essential intracellular components (such as ions and metabolites), and ultimately, cell death.[8]

2.2. Inhibition of Key Metabolic Pathways

A critical mechanism of action for several fluorinated benzoic acid derivatives is the inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.[3][9] This pathway is essential for bacteria to build their cell membranes and is distinct from the equivalent pathway in humans, making it an attractive target for selective antibacterial agents. The compound may act as an inhibitor for one of the key enzymes in this pathway, such as FabI (enoyl-acyl carrier protein reductase).

Visualizing the Proposed Mechanisms

Caption: Postulated dual-action antimicrobial mechanism of this compound.

A Framework for Experimental Validation

To rigorously assess the antimicrobial properties of this compound, a structured experimental workflow is essential.

Experimental Workflow Diagram

Caption: Logical workflow for the evaluation of antimicrobial properties.

3.1. Synthesis and Characterization

While this compound is commercially available from fine chemical suppliers,[5][6][10] custom synthesis may be required for larger quantities or analog development. A plausible synthetic route can be adapted from established methods for similar fluorinated benzoic acids.[11][12]

Protocol: Representative Synthesis of a Difluorobenzoic Acid Derivative

-

Objective: To hydrolyze a difluorobenzonitrile precursor to the corresponding benzoic acid.

-

Materials: 2,6-difluorobenzonitrile, sodium hydroxide (NaOH), water, hydrochloric acid (HCl), autoclave reactor, beaker, filtration apparatus.

-

Procedure (adapted from[11]):

-

Combine 2,6-difluorobenzonitrile, NaOH, and water in a molar ratio of approximately 1:3:10 within a high-pressure autoclave.

-

Heat the mixture to 150°C and maintain for 10 hours under controlled pressure.

-

After the reaction, cool the vessel and transfer the solution to a beaker.

-

Carefully acidify the solution with HCl to a pH of ~1 to precipitate the crude product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove residual salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2,6-difluorobenzoic acid.

-

Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

3.2. Antimicrobial Susceptibility Testing

The first step in biological evaluation is to determine the compound's potency against a panel of clinically relevant bacteria. This typically includes Gram-positive strains (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa).

Protocol: Broth Microdilution for MIC Determination

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound.

-

Materials: 96-well microtiter plates, bacterial culture, Mueller-Hinton Broth (MHB), test compound stock solution, positive control antibiotic (e.g., Norfloxacin[13]), negative control (DMSO/vehicle).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add the standardized bacterial suspension to each well containing the diluted compound. Include wells for positive (bacteria + antibiotic) and negative (bacteria + vehicle) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

3.3. Quantitative Data Presentation

Results from antimicrobial testing should be tabulated for clear comparison.

| Microorganism | Compound MIC (µg/mL) | Norfloxacin MIC (µg/mL) |

| S. aureus (Gram-positive) | [Experimental Data] | [Experimental Data] |

| B. subtilis (Gram-positive) | [Experimental Data] | [Experimental Data] |

| E. coli (Gram-negative) | [Experimental Data] | [Experimental Data] |

| P. aeruginosa (Gram-negative) | [Experimental Data] | [Experimental Data] |

Conclusion and Future Directions

This compound presents a compelling scaffold for a new class of antimicrobial agents. Its structure, combining the known activity of benzoic acid with the potentiating effects of difluorination, warrants a thorough investigation. The proposed mechanisms of membrane disruption and metabolic inhibition are grounded in extensive research on analogous compounds.[3][8][9] The experimental protocols outlined in this guide provide a robust starting point for researchers to systematically evaluate its potential. Future work should focus not only on broad-spectrum activity but also on its efficacy against resistant strains, biofilm formation, and its toxicological profile in eukaryotic cell lines to assess its therapeutic index. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modified acetyl and carboxyl groups, will be crucial in optimizing potency and selectivity.

References

- Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. CoLab.

- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.

- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Georg Thieme Verlag KG Stuttgart · New York.

- ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. International Biodeterioration & Biodegradation.

- Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. ResearchGate.

- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.

- This compound | 319457-34-6 | FA66250. Biosynth.

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.

- [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed.

- 2,6-Difluorobenzoic acid synthesis. ChemicalBook.

- This compound | CAS 319457-34-6 | SCBT. Santa Cruz Biotechnology.

- An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate.

- This compound 319457-34-6 wiki. Guidechem.

- 2,6-Difluorobenzoic acid 98 385-00-2. Sigma-Aldrich.

- An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PMC.

- This compound. Synquest Labs.

- (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetyl-3,6-difluorobenzoic Acid: A Technical Guide for Advanced Research & Development

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating physicochemical and biological properties. The difluorinated aromatic scaffold, in particular, offers a unique combination of steric and electronic features that can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity.[1][2] 2-Acetyl-3,6-difluorobenzoic acid emerges as a highly valuable, yet underexplored, building block. Its trifunctional nature—a carboxylic acid for amide coupling or salt formation, a ketone for further derivatization, and a strategically difluorinated ring—positions it as a versatile starting material for the synthesis of complex chemical entities. This guide provides a comprehensive technical overview, including a proposed synthesis, predicted analytical characterization, and an exploration of its potential applications for researchers engaged in cutting-edge drug discovery and laboratory R&D.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is foundational to its effective use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂O₃ | |

| Molecular Weight | 200.14 g/mol | |

| CAS Number | 319457-34-6 | |

| Melting Point | 83 - 88 °C | [3] |

| Appearance | Solid (predicted) | - |

| Boiling Point | No data available | [3] |

| Solubility | No data available | [3] |

| pKa (Predicted) | 2.86 ± 0.10 | [1] |

Safety & Handling Summary:

This compound is classified as an irritant. Researchers must adhere to strict safety protocols.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as the compound may be hygroscopic.[3]

Proposed Synthesis Pathway & Experimental Protocol

Sources

Methodological & Application

synthesis of "2-Acetyl-3,6-difluorobenzoic acid"

An Application Note and Protocol for the Synthesis of 2-Acetyl-3,6-difluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract